molecular formula C17H18O3 B14219529 3-Cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione CAS No. 827606-24-6

3-Cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione

Cat. No.: B14219529
CAS No.: 827606-24-6
M. Wt: 270.32 g/mol
InChI Key: WJRGMDUSBSOECX-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxyl group, and a methylnaphthalene dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione
  • 3-Cyclohexyl-4-hydroxy-5-methylnaphthalene-1,2-dione
  • 3-Cyclohexyl-4-hydroxy-6-ethylnaphthalene-1,2-dione

Uniqueness

3-Cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

827606-24-6

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxy-6-methylnaphthalene-1,2-dione

InChI

InChI=1S/C17H18O3/c1-10-7-8-12-13(9-10)15(18)14(17(20)16(12)19)11-5-3-2-4-6-11/h7-9,11,18H,2-6H2,1H3

InChI Key

WJRGMDUSBSOECX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C3CCCCC3

Origin of Product

United States

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